A-674563 hydrochloride belongs to a class of compounds known as indazole derivatives. Its classification is primarily within the realm of kinase inhibitors, specifically targeting the AKT signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. The compound has been utilized in various studies aimed at understanding the mechanisms of cancer progression and treatment resistance .
The synthesis of A-674563 hydrochloride involves several key steps that utilize established organic chemistry techniques. The process typically begins with the preparation of indazole-based precursors through reactions such as Suzuki coupling and Stille coupling. These methods allow for the introduction of specific substituents that enhance the selectivity and potency of the resulting compound.
The molecular structure of A-674563 hydrochloride features an indazole core with specific substitutions that confer its inhibitory activity against AKT1. The structural formula can be represented as follows:
The compound's structure is characterized by:
A-674563 hydrochloride participates in various chemical reactions that can be categorized into:
The mechanism by which A-674563 exerts its effects involves:
A-674563 hydrochloride exhibits several noteworthy physical and chemical properties:
A-674563 hydrochloride has several applications in scientific research:
A-674563 hydrochloride functions as a potent ATP-competitive inhibitor targeting the kinase domain of Akt1 (protein kinase Bα). Biochemical assays demonstrate exceptional binding affinity for Akt1, with a Ki value of 11 nM in cell-free systems [1] [7]. This inhibitor exhibits significant selectivity for Akt1 over other isoforms (Akt2/Akt3), though its precise isoform discrimination ratios remain quantitatively undefined in the available literature. The compound’s mechanism involves direct competition with ATP for binding at the catalytic cleft, preventing phosphorylation-dependent activation of Akt1 and subsequent signal transduction [4] [9].
Table 1: Kinase Inhibition Profile of A-674563 Hydrochloride
Target Kinase | Inhibition Constant (Ki) | Selectivity vs. Akt1 |
---|---|---|
Akt1 | 11 nM | Reference |
PKA | 16 nM | 1.5-fold lower |
CDK2 | 46 nM | 4.2-fold lower |
GSK-3β | 110 nM | 10-fold lower |
ERK2 | 260 nM | 23.6-fold lower |
PKCδ | 360 nM | 32.7-fold lower |
Data compiled from biochemical kinase assays [1] [3] [7]
Beyond Akt1, A-674563 exhibits substantial inhibitory activity against off-target kinases:
The compound maintains >10-fold selectivity against kinases in CMGC, CAMK, and TK families, though its practical selectivity window is constrained by potent PKA/CDK2 off-target activity [7].
A-674563’s molecular scaffold features an (S)-1-benzyl-2-(5-(3-methyl-1H-indazol-5-yl)pyridin-3-yloxy)ethylamine structure optimized for oral bioavailability [3] [7]. Its selectivity for Akt1 over PKC isoforms (>30-fold) arises from specific interactions with:
Kinetic analyses confirm reversible inhibition with rapid association kinetics, though detailed kon/koff parameters require further elucidation [7].
A-674563 effectively disrupts phosphorylation of key Akt substrates in cancer cells at low micromolar concentrations (0.1-10 μM):
Table 2: Cellular Effects on Akt Substrate Phosphorylation
Downstream Target | Phosphorylation Site | Reduction by A-674563 | Functional Consequence |
---|---|---|---|
GSK3β | Ser9 | >80% (1 μM, 12hr) | Loss of proliferation promotion |
MDM2 | Ser166 | 75% (1 μM, 12hr) | p53 stabilization |
FOXO1 | Thr24 | 70% (5 μM, 24hr) | Cell cycle arrest |
BAD | Ser136 | 65% (5 μM, 24hr) | Apoptosis induction |
Data from immunoblot analyses of STS and NSCLC cell lines [1] [4] [7]
Notably, A-674563 inhibits substrate phosphorylation without significantly reducing Akt’s own phosphorylation (Thr308/Ser473), indicating direct downstream target modulation rather than upstream pathway blockade [7].
The compound exerts profound cell cycle effects through integrated kinase inhibition:
Synergistic effects emerge from simultaneous disruption of proliferative signaling (Akt pathway) and cell cycle progression (CDK2 inhibition), explaining the superior anticancer activity compared to isoform-selective Akt inhibitors [1] [3].
Table 3: Cell Cycle Effects in Malignant Cell Lines
Cell Line | Phenotypic Response | EC50/IC50 | Key Molecular Events |
---|---|---|---|
NSCLC (A549) | G1/S arrest | 0.4 μM (48hr) | Rb hypophosphorylation, CDK2 inhibition |
STS (SJSA-1) | G2/M arrest | 0.22-0.35 μM (48hr) | GADD45A induction, PCNA ↓ |
AML (MOLM14) | Apoptosis | 60 nM (72hr) | Caspase-3/9 activation |
Melanoma (A375) | Growth inhibition | 100-1000 nM (72hr) | p21 induction, cyclin D1 ↓ |
Cytotoxicity and cell cycle data from proliferation assays [1] [3] [7]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0